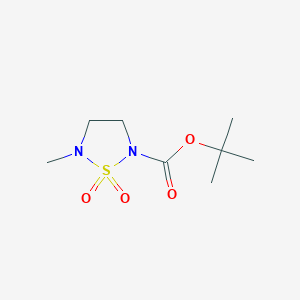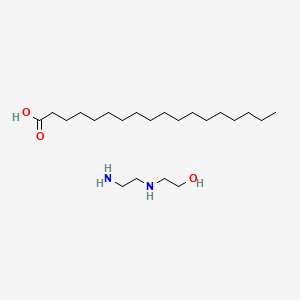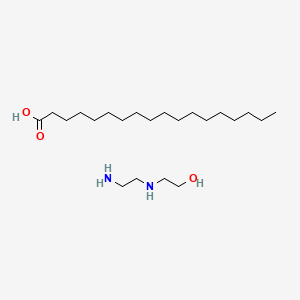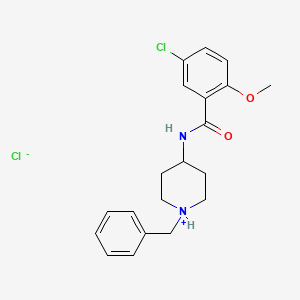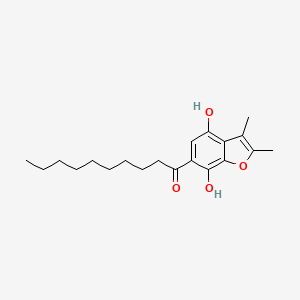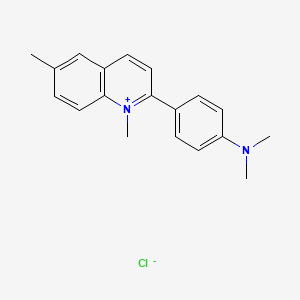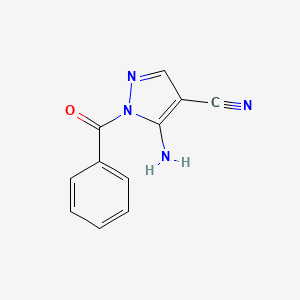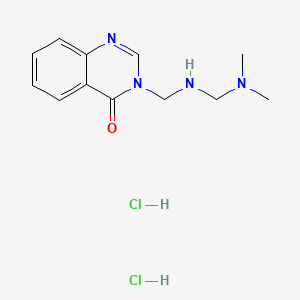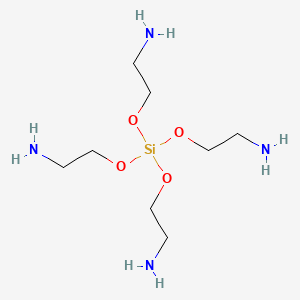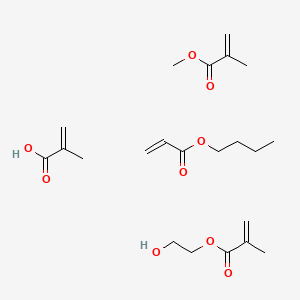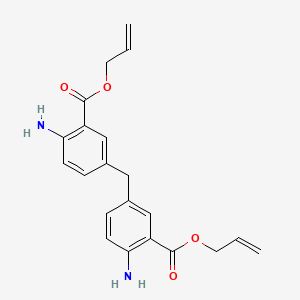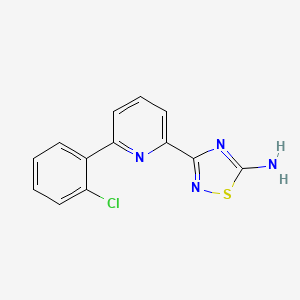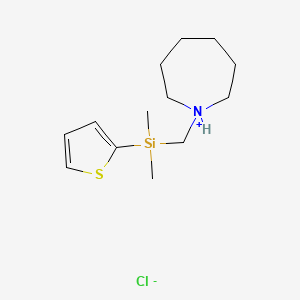
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles.
Preparation Methods
The synthesis of 1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexahydro-1H-azepine with 2-thienyldimethylsilyl chloride in the presence of a base can yield the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperatures ranging from -78°C to reflux .
Scientific Research Applications
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((2-Thienyldimethylsilyl)methyl)hexahydro-1H-azepine hydrochloride can be compared with other similar compounds such as:
Hexahydro-1H-azepine-2-carboxylic acid methyl ester hydrochloride: This compound has a similar azepine core but differs in its functional groups, leading to different chemical properties and applications.
Thiazepines: These compounds contain sulfur and nitrogen in the ring, exhibiting different biological activities compared to azepines.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
78599-01-6 |
|---|---|
Molecular Formula |
C13H24ClNSSi |
Molecular Weight |
289.94 g/mol |
IUPAC Name |
azepan-1-ium-1-ylmethyl-dimethyl-thiophen-2-ylsilane;chloride |
InChI |
InChI=1S/C13H23NSSi.ClH/c1-16(2,13-8-7-11-15-13)12-14-9-5-3-4-6-10-14;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H |
InChI Key |
JEDCEIVOIDIPIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[NH+]1CCCCCC1)C2=CC=CS2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


